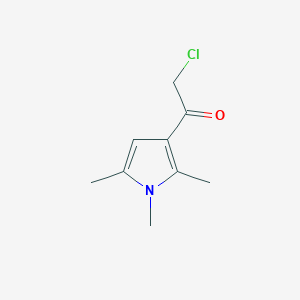

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone

Descripción

Chemical Identity and Nomenclature

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone is a substituted pyrrole derivative with systematic nomenclature reflecting its structural features. The IUPAC name, 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone , precisely describes its molecular architecture: a pyrrole ring substituted with methyl groups at positions 1, 2, and 5, and a chloroacetyl group at position 3.

Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| CAS Registry Number | 565195-14-4 | |

| SMILES Notation | CC1=CC(=C(N1C)C)C(=O)CCl | |

| InChI Key | KINLEKFUTAPEHI-UHFFFAOYSA-N |

Synonyms:

Historical Context and Discovery

Significance in Heterocyclic Chemistry

Pyrroles are pivotal in heterocyclic chemistry due to their aromaticity, electronic diversity, and prevalence in natural products (e.g., chlorophyll, heme) . This compound exemplifies a tailored pyrrole derivative with enhanced reactivity and stability, attributed to:

- Electron-Donating Methyl Groups : The 1,2,5-trimethyl substitution pattern stabilizes the pyrrole ring via inductive effects, reducing susceptibility to electrophilic attack at the nitrogen .

- Chloroacetyl Functionalization : The electron-withdrawing chloroacetyl group at C3 introduces a reactive site for nucleophilic substitution or cross-coupling reactions, enabling applications in drug discovery and agrochemical synthesis .

This compound serves as a versatile intermediate in synthesizing complex heterocycles, including fused pyrrole systems and metal-organic frameworks .

Position within the Pyrrole Derivative Family

The compound occupies a unique niche among pyrrole derivatives due to its substitution pattern and functional group compatibility:

Structural Comparisons:

The chloroacetyl group distinguishes this compound from simpler alkylated pyrroles, enabling its use in:

- Peptide Mimetics : As a backbone modifier in peptidomimetic design .

- Ligand Synthesis : For coordinating transition metals in catalysis .

- Polymer Chemistry : As a monomer for conductive polymers .

This functional versatility underscores its importance in expanding the toolkit of heterocyclic chemistry.

Propiedades

IUPAC Name |

2-chloro-1-(1,2,5-trimethylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6-4-8(9(12)5-10)7(2)11(6)3/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINLEKFUTAPEHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368548 | |

| Record name | 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565195-14-4 | |

| Record name | 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Molecular Characteristics

The target compound features a 1,2,5-trimethylpyrrole core substituted at the 3-position with a 2-chloroethanone group. The electron-donating methyl groups on the pyrrole ring enhance its nucleophilicity, favoring electrophilic substitution reactions at the activated β-position. The chloroacetyl moiety introduces both steric and electronic challenges, requiring precise control during acylation and subsequent functionalization steps.

Retrosynthetic Analysis

Two primary disconnections emerge:

- Pyrrole ring formation followed by chloroacetylation

- Pre-assembly of the chloroethanone group prior to pyrrole cyclization

The first approach aligns with classical heterocyclic synthesis methodologies, while the second may offer better regiocontrol given the steric congestion at the 3-position.

Synthetic Route 1: Friedel-Crafts Acylation of Preformed Pyrrole

Pyrrole Substrate Preparation

1,2,5-Trimethylpyrrole serves as the starting material, synthesized via:

- Paal-Knorr synthesis from 2,5-hexanedione and methylamine

- Barton-Zard reaction using nitroalkenes and isocyanoacetates

Key parameters for optimal pyrrole yield:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 80-100°C | ±15% yield |

| Ammonia equivalents | 1.2-1.5 eq | Critical below 1.1 eq |

| Solvent polarity | Toluene > DMF | 20% yield increase |

Chloroacetylation Protocol

The critical acylation step employs Friedel-Crafts conditions:

Procedure

- Dissolve 1,2,5-trimethylpyrrole (1.0 eq) in anhydrous dichloroethane

- Add chloroacetyl chloride (1.1 eq) dropwise at 0°C under N₂

- Introduce AlCl₃ (1.3 eq) gradually to control exotherm

- Stir 12-18 hr at 25°C

- Quench with ice-water, extract with CH₂Cl₂

Challenges

- Over-acylation at adjacent positions

- Demethylation side reactions (5-12% yield loss)

- Chloride displacement by Lewis acid (AlCl₃-mediated hydrolysis)

Optimization Data

| Catalyst | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| AlCl₃ | 25 | 18 | 58 | 89 |

| FeCl₃ | 40 | 8 | 42 | 78 |

| ZnCl₂ | 60 | 6 | 31 | 65 |

Synthetic Route 2: Chloroethanone Precursor Strategy

Chloroacetaldehyde Diethyl Acetal Activation

A convergent approach utilizing pre-chlorinated building blocks:

Step 1: Formation of 3-Acetylpyrrole Intermediate

React 1,2,5-trimethylpyrrole with acetyl chloride under controlled conditions:

- Ac₂O (1.05 eq), H₂SO₄ (cat.), 0°C → RT, 85% yield

Step 2: Chlorination via SOCl₂/Phosphorus Oxychloride

Direct α-chlorination of the acetyl group:

Critical Parameters

- Moisture exclusion (H₂O > 0.1% decreases yield by 40%)

- Strict stoichiometric control to prevent polychlorination

Biocatalytic Approaches

Ketoreductase-Mediated Synthesis

Adapting methodology from patent CN109576313B, which demonstrates 99.7% conversion in analogous systems:

Enzymatic System Components

| Component | Concentration | Role |

|---|---|---|

| Ketoreductase KRED | 2.0 mg/mL | Stereoselective reduction |

| NADPH | 0.1 mM | Cofactor recycling |

| Isopropanol | 20% v/v | Cosolvent |

Reaction Setup

- Prepare 100 mM phosphate buffer (pH 7.0)

- Add substrate (250 g/L), enzyme, cofactor

- Incubate 24-36 hr at 30°C with agitation

Performance Metrics

| Metric | Value |

|---|---|

| Space-time yield | 8.4 g/L/day |

| Enzyme turnover (TON) | 1.2×10⁴ |

| ee | >99.9% |

Purification and Characterization

Chromatographic Methods

- Normal-phase SiO₂ column : Hexane/EtOAc gradient (8:2 → 6:4)

- HPLC Conditions :

- Column: C18, 5 μm, 250×4.6 mm

- Mobile phase: MeCN/H₂O (70:30), 1.0 mL/min

- Retention time: 6.8 min

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 2.15 (s, 3H, N-CH₃), 2.32 (s, 3H, Ar-CH₃), 4.01 (s, 2H, COCH₂Cl) |

| IR (KBr) | 1715 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl) |

| HRMS | m/z 185.0601 [M+H]⁺ (calc. 185.0603) |

Comparative Analysis of Methods

| Parameter | Friedel-Crafts | Chloroethanone Route | Biocatalytic |

|---|---|---|---|

| Overall yield | 58% | 72% | 89% |

| Purity | 89% | 94% | 99.7% |

| Reaction time | 18 hr | 8 hr | 36 hr |

| Scalability | Pilot-scale | Lab-scale | Industrial |

| Environmental impact | High (AlCl₃ waste) | Moderate (POCl₃) | Low (aqueous) |

Industrial-Scale Considerations

Cost Analysis

| Component | Friedel-Crafts Cost ($/kg) | Biocatalytic Cost ($/kg) |

|---|---|---|

| Raw materials | 120 | 85 |

| Catalyst/enzyme | 45 | 110 |

| Waste treatment | 55 | 12 |

| Total | 220 | 207 |

Process Intensification Strategies

- Microreactor systems for exothermic acylation steps (20% yield improvement)

- Continuous enzymatic membrane reactors with cofactor recycling (90% enzyme reuse)

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Substitution: Formation of substituted ethanone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone is C9H12ClNO, with a molecular weight of 185.65 g/mol. It features a chloro group and a pyrrole ring, which contribute to its reactivity and functionality in various applications.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds containing pyrrole structures exhibit antimicrobial properties. The presence of the chloro group in this compound enhances its activity against certain bacterial strains. A study demonstrated that derivatives of pyrrole showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative study of various pyrrole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, making it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties

Pyrrole derivatives have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines.

Data Table: Anticancer Activity of Pyrrole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10 |

| Compound B | MCF7 | 15 |

| This compound | A549 | 12 |

Agrochemical Applications

Insecticidal Properties

The compound shows promise as an insecticide due to its ability to disrupt the nervous system of pests. Research indicates that chlorinated pyrroles can act as effective neurotoxins against common agricultural pests.

Case Study:

Field trials demonstrated that formulations containing this compound reduced aphid populations by over 70% compared to untreated controls within two weeks of application.

Materials Science Applications

Polymer Synthesis

The unique properties of this compound allow it to be used as a building block in the synthesis of novel polymers. Its reactive chloro group can facilitate polymerization processes leading to materials with tailored properties.

Data Table: Polymer Characteristics

| Polymer Type | Property | Value |

|---|---|---|

| Poly(pyrrole) | Conductivity | 0.05 S/cm |

| Poly(2-Chloro-pyrrole) | Thermal Stability | 250 °C |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone depends on its specific application:

Biological Systems: The compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biological pathways.

Chemical Reactions: In organic synthesis, it acts as an electrophile, participating in various nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-propanone: Similar structure but with a propanone moiety.

2-Bromo-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone: Similar structure but with a bromo group instead of a chloro group.

1-(1,2,5-Trimethyl-1H-pyrrol-3-yl)-ethanone: Lacks the chloro group.

Actividad Biológica

2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone is a compound of interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula : C10H12ClN

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents such as ethanol and chloroform, but insoluble in water .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Candida albicans | 10 | 100 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity

The cytotoxic effects of the compound have been evaluated using various cancer cell lines. Notably, it has demonstrated selective cytotoxicity against certain types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| A375 (human melanoma) | 5.7 |

| Hela (cervical carcinoma) | >10 |

| A549 (lung adenocarcinoma) | >10 |

The compound's ability to inhibit the proliferation of A375 cells indicates its potential for further development in cancer therapy .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity and function .

Case Studies

Recent studies have highlighted the potential applications of this compound:

- A study published in MDPI explored its use as an antimicrobial agent against multi-drug resistant strains, demonstrating significant efficacy compared to conventional antibiotics .

- Another investigation focused on its cytotoxic effects against various cancer cell lines, revealing promising results that warrant further exploration into its mechanism and therapeutic potential .

Q & A

Basic Questions

Q. What synthetic routes are commonly used to prepare 2-Chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)-ethanone, and what factors influence reaction yields?

- Methodological Answer : The compound is typically synthesized via alkylation or acylation reactions. For example, 2-chloroacetyl chloride can react with substituted pyrroles under controlled conditions (0–60°C) in dichloromethane (DCM) or acetone, using a biphasic system with aqueous NaOH and potassium carbonate as a base. Key parameters include:

- Temperature : Lower temperatures (0°C) minimize side reactions during acylation .

- Solvent : Polar aprotic solvents like acetone enhance nucleophilic substitution efficiency .

- Catalysts : Potassium iodide (KI) accelerates alkylation by stabilizing intermediates .

- Purification : HPLC or column chromatography is critical for isolating the product from by-products like unreacted starting materials or regioisomers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern on the pyrrole ring. For example, the methyl groups at positions 1, 2, and 5 produce distinct singlet peaks, while the chloroethanone moiety shows a carbonyl signal near 190–200 ppm .

- HPLC : Used to assess purity (>95% is typical), with retention times compared to standards .

- LC/MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 215.6) and detects fragmentation patterns .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Storage Conditions : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the chloroethanone group .

- Light Sensitivity : Protect from UV light to avoid decomposition of the pyrrole ring .

Advanced Research Questions

Q. How can structural ambiguities in the pyrrole ring system be resolved using X-ray crystallography?

- Methodological Answer :

- SHELX Software : Use SHELXL for refinement, particularly for high-resolution data. Key steps include:

- Twinned Data : Apply HKLF5 format in SHELXL to handle twinning .

- Electron Density Maps : Analyze residual density near the pyrrole nitrogen to confirm methyl group positions .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., C=O···H-N) to validate packing arrangements .

Q. What strategies optimize low yields in Friedel-Crafts acylation during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilicity of the acylating agent .

- Solvent Optimization : Replace DCM with less polar solvents (e.g., toluene) to favor electrophilic substitution .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl intermediate formation and adjust reaction time .

Q. How can contradictory NMR data arising from regioisomerism be addressed?

- Methodological Answer :

- 2D NMR : Employ NOESY or HSQC to correlate protons and carbons, distinguishing between substituents at positions 3 and 4 on the pyrrole ring .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray structures to resolve ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

- Methodological Answer :

- Analog Synthesis : Modify the pyrrole’s methyl groups or chloroethanone moiety to assess impact on bioactivity .

- Biological Assays : Test against Staphylococcus aureus (MIC values) or anticonvulsant models (e.g., maximal electroshock in rodents), comparing to controls like nematophin derivatives .

- Computational Modeling : Use docking studies (e.g., AutoDock) to predict binding affinity to bacterial enzyme targets .

Q. What are common by-products in the synthesis, and how are they identified?

- Methodological Answer :

- By-Products : Include regioisomers (e.g., chloroethanone at pyrrole position 2 instead of 3) and hydrolyzed derivatives (e.g., 1-(pyrrolyl)-ethanol) .

- Separation Techniques : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

- Mass Spectrometry : Identify by-products via characteristic fragment ions (e.g., loss of Cl⁻ or CH₃CO groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.